2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine is a complex organic compound with the molecular formula C26H14Br2N4O4 This compound is characterized by its unique structure, which includes two bromine atoms and two nitrophenyl groups attached to a dibenzo[b,f][1,5]diazocine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of a suitable dibenzo[b,f][1,5]diazocine precursor to introduce bromine atoms at the 2 and 8 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 12 positions of the phenyl rings.
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Compounds with different substituents replacing the bromine atoms.
Reduction Products: Amino derivatives of the original compound.
Oxidation Products: Various oxidized forms depending on the specific oxidizing agent used.
Aplicaciones Científicas De Investigación
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2,8-dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, such as the nitro and bromine substituents. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor binding, and modulation of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Dibromo-6,12-bis(4-nitrophenyl)dibenzo[b,f][1,5]diazocine
- 2,8-Dibromo-6,12-bis(3-methylphenyl)dibenzo[b,f][1,5]diazocine
- 2,8-Dibromo-6,12-bis(4-methylphenyl)dibenzo[b,f][1,5]diazocine
Uniqueness
2,8-Dibromo-6,12-bis(3-nitrophenyl)dibenzo[b,f][1,5]diazocine is unique due to the specific positioning of the nitro groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted modifications and applications that may not be possible with similar compounds.
Propiedades
IUPAC Name |
2,8-dibromo-6,12-bis(3-nitrophenyl)benzo[c][1,5]benzodiazocine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Br2N4O4/c27-17-7-9-23-21(13-17)25(15-3-1-5-19(11-15)31(33)34)29-24-10-8-18(28)14-22(24)26(30-23)16-4-2-6-20(12-16)32(35)36/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQBKEMOGBZDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Br2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60773-33-3 |
Source
|
Record name | 2,8-DIBROMO-6,12-BIS-(3-NITRO-PHENYL)-DIBENZO(B,F)(1,5)DIAZOCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.